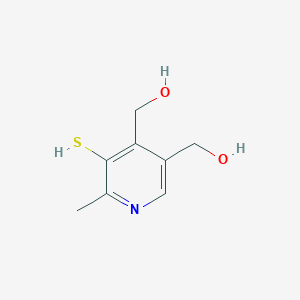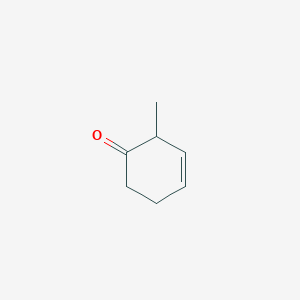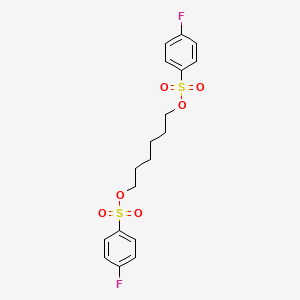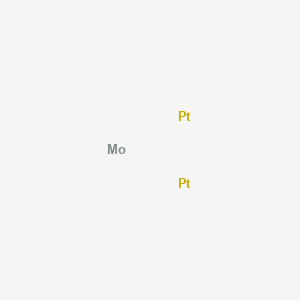![molecular formula C9H20O2Si B14739195 [Butyl(dimethyl)silyl]methyl acetate CAS No. 2917-62-6](/img/structure/B14739195.png)
[Butyl(dimethyl)silyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Butyl(dimethyl)silyl]methyl acetate is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions. This compound is particularly useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Butyl(dimethyl)silyl]methyl acetate typically involves the reaction of butyl(dimethyl)silyl chloride with methyl acetate in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like imidazole . The reaction proceeds smoothly at room temperature, yielding the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Butyl(dimethyl)silyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl group can be substituted with other functional groups using nucleophiles like fluoride ions (F-) or organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Fluoride ions, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield alcohols or ketones, while reduction reactions produce alkanes or alcohols .
Scientific Research Applications
[Butyl(dimethyl)silyl]methyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Butyl(dimethyl)silyl]methyl acetate involves the formation of a stable silyl ether bond, which protects the functional group from unwanted reactions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another silyl ether used for protecting alcohols but less stable than [Butyl(dimethyl)silyl]methyl acetate.
Tert-butyldimethylsilyl chloride: Similar in function but offers different stability and reactivity profiles.
Triisopropylsilyl chloride: Provides higher steric hindrance and stability compared to this compound.
Uniqueness
This compound is unique due to its balance of stability and ease of removal, making it an ideal protecting group in various synthetic applications. Its versatility and compatibility with a wide range of reagents and conditions further enhance its utility in organic synthesis .
Properties
CAS No. |
2917-62-6 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
[butyl(dimethyl)silyl]methyl acetate |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-12(3,4)8-11-9(2)10/h5-8H2,1-4H3 |
InChI Key |
IDLDMSQFVNQYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


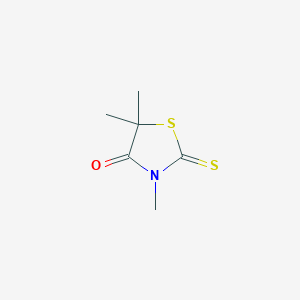
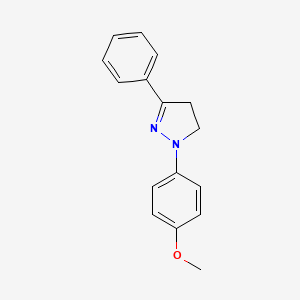
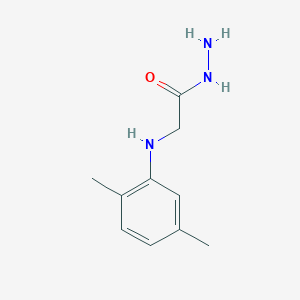
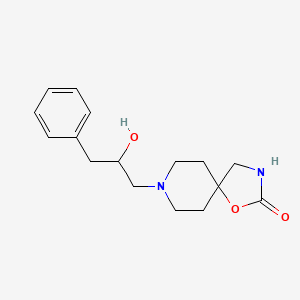
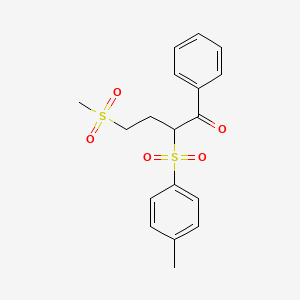
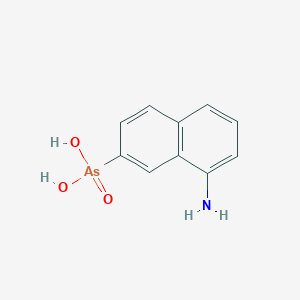

![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
